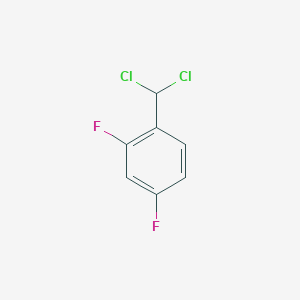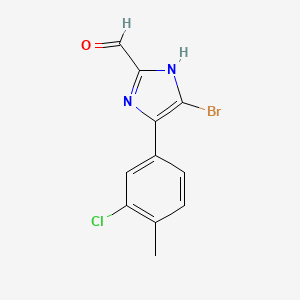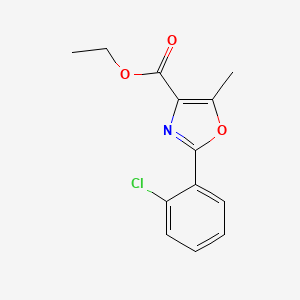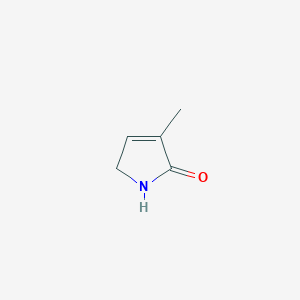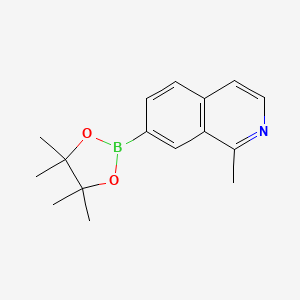
1-Methylisoquinoline-7-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoquinoline-7-boronic Acid Pinacol Ester is a boronic ester derivative of isoquinoline. Boronic esters are highly valuable in organic synthesis due to their versatility and stability. This compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of 1-Methylisoquinoline-7-boronic Acid Pinacol Ester typically involves the borylation of 1-methylisoquinoline. One common method is the reaction of 1-methylisoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 60-80°C . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Methylisoquinoline-7-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinoline-7-boronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to create biaryl structures that are part of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 1-Methylisoquinoline-7-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or alkenyl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which facilitate the transfer of the organic group from boron to palladium.
Vergleich Mit ähnlichen Verbindungen
1-Methylisoquinoline-7-boronic Acid Pinacol Ester can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity.
1-Cyclohexen-1-yl-boronic Acid Pinacol Ester: Another boronic ester with unique applications in organic synthesis.
2-Methyl-1-propenylboronic Acid Pinacol Ester: Known for its use in the synthesis of specific organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in coupling reactions, making it valuable for synthesizing complex organic molecules.
Eigenschaften
Molekularformel |
C16H20BNO2 |
|---|---|
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-14-10-13(7-6-12(14)8-9-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI-Schlüssel |
NVUIUUWKFLKKTI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
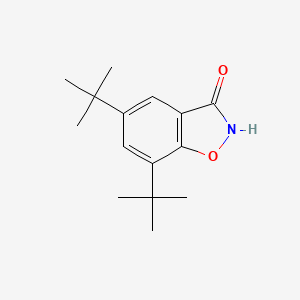

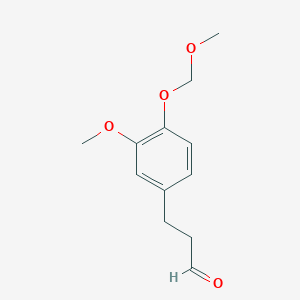
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
